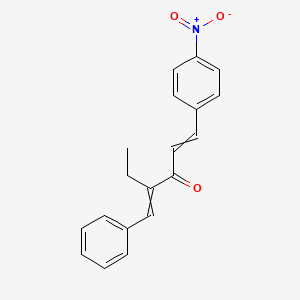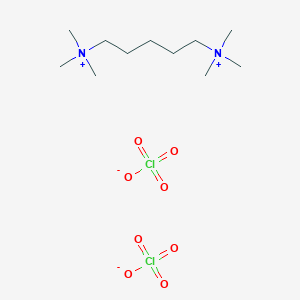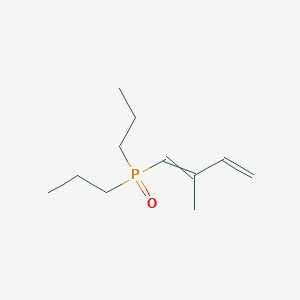
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-benzylidene-1-(4-aminophenyl)hex-1-en-3-one.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylidene-1-(4-aminophenyl)hex-1-en-3-one: A reduced form of the compound with an amino group instead of a nitro group.
4-Benzylidene-1-(4-hydroxyphenyl)hex-1-en-3-one: A hydroxylated derivative with a hydroxyl group on the phenyl ring.
4-Benzylidene-1-(4-methoxyphenyl)hex-1-en-3-one: A methoxylated derivative with a methoxy group on the phenyl ring.
Uniqueness
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one is unique due to the presence of both benzylidene and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, enhances its potential for various chemical transformations and biological interactions.
Propiedades
Número CAS |
63114-79-4 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
4-benzylidene-1-(4-nitrophenyl)hex-1-en-3-one |
InChI |
InChI=1S/C19H17NO3/c1-2-17(14-16-6-4-3-5-7-16)19(21)13-10-15-8-11-18(12-9-15)20(22)23/h3-14H,2H2,1H3 |
Clave InChI |
DGGCWEDNNQWYSK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)








![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)


